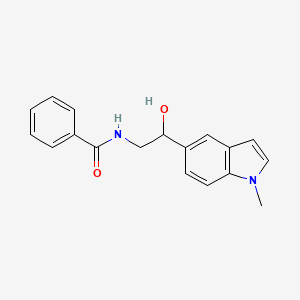

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-20-10-9-14-11-15(7-8-16(14)20)17(21)12-19-18(22)13-5-3-2-4-6-13/h2-11,17,21H,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGHECQMHGIDEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves the reaction of 1-methyl-1H-indole-5-carbaldehyde with 2-aminoethanol, followed by acylation with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures

Major Products Formed

Oxidation: Formation of N-(2-oxo-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide.

Reduction: Formation of N-(2-amino-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.

Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Methyl-1H-indol-5-yl)benzamide

- Structural Features : Direct attachment of benzamide to the indole C5 position; methyl group at indole N1.

- Key Differences : Lacks the hydroxyethyl linker present in the target compound.

- Implications: Reduced solubility due to the absence of a hydroxyl group. Simplified structure may lower synthetic complexity but limit conformational flexibility. Potential differences in bioactivity due to altered hydrogen-bonding capacity.

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

- Structural Features : Ethyl linker with methoxy at indole C3; chloro substituent on benzamide.

- Key Differences :

- Methoxy (electron-donating) vs. hydroxy (polar, acidic) group.

- Indole substitution at C3 instead of C5; chloro substituent enhances lipophilicity.

- Implications :

- Methoxy and chloro groups increase membrane permeability but reduce water solubility.

- Positional isomerism (C3 vs. C5) may affect binding affinity in biological targets.

N-[2-(1H-Indol-3-yl)ethyl]benzamide Derivatives

- Structural Features: Ethyl linker between benzamide and indole C3; variable substituents (e.g., 4-chlorophenyl, dimethylamino).

- Key Differences : Indole substitution at C3 instead of C5; diverse functional groups on the benzamide.

- Implications: C3-substituted indoles may exhibit distinct receptor interactions compared to C5-substituted analogs. Substituent variations (e.g., halogen, amino) modulate electronic properties and bioactivity.

5-{[6-Chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide

- Structural Features : Hybrid benzimidazole-indole core; hydroxy and methyl groups on benzamide.

- Implications :

- Enhanced rigidity and planar structure may improve target selectivity.

- Hydroxy group mimics the target compound’s polar linker, suggesting shared solubility profiles.

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Methods: Analogous compounds (e.g., ) are synthesized via coupling reactions between acyl chlorides and amino alcohols, suggesting a feasible route for the target compound .

- Structural Insights : X-ray crystallography (using SHELX software, ) confirms the importance of directing groups in metal-catalyzed reactions, though this remains speculative for the target compound .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a synthetic compound belonging to the indole derivative class, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.34 g/mol. The compound features an indole moiety, which is significant for its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.34 g/mol |

| CAS Number | 2034526-67-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole structure allows for:

- Hydrogen Bonding : Facilitating interactions with protein residues.

- π-π Stacking : Enhancing binding affinity to aromatic amino acids in proteins.

- Hydrophobic Interactions : Contributing to the stability of the ligand-receptor complex.

These interactions can modulate the activity of various biological pathways, potentially leading to therapeutic effects.

Anticancer Potential

Recent studies have indicated that this compound exhibits notable anticancer properties. For instance, it has been tested against several cancer cell lines, showing significant cytotoxic effects:

These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation:

These findings highlight the compound's potential as a therapeutic agent for inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity in Mice

A study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, demonstrating its potential as an effective anticancer agent.

Case Study 2: Inhibition of Inflammatory Response

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes, suggesting its utility in managing inflammatory conditions.

Q & A

Q. How can researchers optimize the synthetic yield of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature modulation : Maintaining 0–5°C during coupling reactions to minimize side-product formation (e.g., using carbodiimides as coupling agents) .

- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency for indole-containing intermediates .

- Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regioselectivity of the indole substitution and benzamide linkage. For example, the hydroxyethyl group’s proton signals appear at δ 3.8–4.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target selection : Prioritize receptors/pathways linked to indole-benzamide scaffolds (e.g., serotonin receptors, kinase inhibitors) .

- Assay types : Use cell viability assays (MTT) for cytotoxicity profiling and fluorescence-based binding assays for target engagement .

- Dose ranges : Test logarithmic concentrations (1 nM–100 µM) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s potency?

Methodological Answer:

- Core modifications : Introduce substituents at the indole 3-position (e.g., halogens) to enhance hydrophobic interactions with target proteins .

- Hydroxyethyl group optimization : Replace the hydroxyl with bioisosteres (e.g., methoxy) to improve metabolic stability while retaining hydrogen-bonding capacity .

- In vitro validation : Compare modified analogs in enzyme inhibition assays (e.g., fluorescence polarization) .

Q. What strategies resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR screening to identify confounding interactions .

- Data normalization : Express activity relative to a reference inhibitor (e.g., staurosporine for kinase assays) .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target vs. off-target proteins (e.g., kinase ATP-binding pockets) .

- Free-energy perturbation (FEP) : Quantify binding energy changes for substituent modifications (e.g., methyl vs. trifluoromethyl groups) .

- ADMET prediction : Employ tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What experimental approaches validate hypothesized metabolic pathways for this compound?

Methodological Answer:

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Key Phase I reactions include hydroxylation at the benzamide ring .

- CYP enzyme inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for metabolism using isoform-specific inhibitors .

- Stable isotope labeling : Track metabolic fate using ¹³C-labeled analogs in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.